Cas no 2014582-72-8 (4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one)

4-(2-Fluoro-4-hydroxyphenyl)but-3-en-2-one is a fluorinated aromatic enone compound characterized by its distinct structural features, including a conjugated enone system and a hydroxyl group at the para position relative to the fluorine substituent. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of fluorinated pharmaceuticals, agrochemicals, or advanced materials. The presence of both electron-withdrawing (fluoro) and electron-donating (hydroxy) groups on the phenyl ring may influence its reactivity in condensation, cyclization, or Michael addition reactions. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship studies in medicinal chemistry.
4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one structure
2014582-72-8 structure
Product name:4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one
CAS No:2014582-72-8
MF:C10H9FO2
MW:180.175666570663
CID:6546832
PubChem ID:165614637

4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one
    • 2014582-72-8
    • EN300-1824072
    • Inchi: 1S/C10H9FO2/c1-7(12)2-3-8-4-5-9(13)6-10(8)11/h2-6,13H,1H3/b3-2+
    • InChI Key: OAAINRBSUUSHCM-NSCUHMNNSA-N
    • SMILES: FC1C=C(C=CC=1/C=C/C(C)=O)O

Computed Properties

  • Exact Mass: 180.05865769g/mol
  • Monoisotopic Mass: 180.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 37.3Ų

4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1824072-5.0g
4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one
2014582-72-8
5g
$3105.0 2023-06-03
Enamine
EN300-1824072-10g
4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one
2014582-72-8
10g
$2701.0 2023-09-19
Enamine
EN300-1824072-2.5g
4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one
2014582-72-8
2.5g
$1230.0 2023-09-19
Enamine
EN300-1824072-0.1g
4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one
2014582-72-8
0.1g
$553.0 2023-09-19
Enamine
EN300-1824072-0.05g
4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one
2014582-72-8
0.05g
$528.0 2023-09-19
Enamine
EN300-1824072-1g
4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one
2014582-72-8
1g
$628.0 2023-09-19
Enamine
EN300-1824072-1.0g
4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one
2014582-72-8
1g
$1070.0 2023-06-03
Enamine
EN300-1824072-0.25g
4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one
2014582-72-8
0.25g
$579.0 2023-09-19
Enamine
EN300-1824072-0.5g
4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one
2014582-72-8
0.5g
$603.0 2023-09-19
Enamine
EN300-1824072-10.0g
4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one
2014582-72-8
10g
$4606.0 2023-06-03

Additional information on 4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one

4-(2-Fluoro-4-hydroxyphenyl)but-3-en-2-one: An Overview of CAS No. 2014582-72-8

4-(2-Fluoro-4-hydroxyphenyl)but-3-en-2-one, with the CAS number 2014582-72-8, is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its fluoro-substituted phenyl group and a conjugated enone system, which contribute to its distinct chemical properties and biological activities.

The chemical structure of 4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one consists of a butenone moiety attached to a 2-fluoro-4-hydroxyphenyl ring. The presence of the fluoro and hydroxy substituents on the phenyl ring imparts specific electronic and steric effects, which can influence the compound's reactivity and biological interactions. These features make it an interesting candidate for the development of novel therapeutic agents.

Recent studies have explored the potential of 4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one in various biological contexts. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. This property is particularly relevant in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's antioxidant activity. Research has demonstrated that 4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one exhibits strong antioxidant properties, which can help protect cells from oxidative stress and damage. This is crucial in preventing various diseases associated with oxidative stress, including neurodegenerative disorders and cardiovascular diseases.

In addition to its anti-inflammatory and antioxidant properties, 4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one has also been investigated for its potential anticancer effects. Preliminary studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that 4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one could be a promising lead compound for the development of new anticancer drugs.

The synthesis of 4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one has been optimized using various methodologies, including transition-metal-catalyzed reactions and green chemistry approaches. These methods aim to improve the yield, purity, and environmental sustainability of the synthesis process. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed to synthesize this compound with high efficiency and selectivity.

In terms of pharmacokinetics, studies have shown that 4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, making it suitable for further preclinical and clinical evaluation. However, more detailed studies are needed to fully understand its pharmacokinetic profile and potential drug interactions.

The safety profile of 4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one has also been evaluated in preclinical models. Toxicity studies have indicated that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further safety assessments are required to ensure its safety in human use.

In conclusion, 4-(2-fluoro-4-hydroxyphenyl)but-3-en-2-one (CAS No. 2014582-72-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting inflammatory diseases, oxidative stress-related disorders, and cancer. Ongoing research continues to explore its full potential, paving the way for future clinical applications.

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